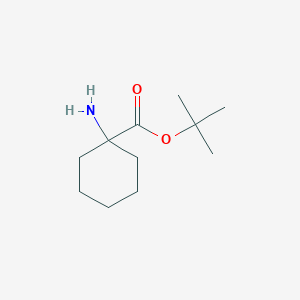

Tert-butyl 1-aminocyclohexane-1-carboxylate

Description

Tert-butyl 1-aminocyclohexane-1-carboxylate (hereafter referred to as TBCA) is a bicyclic organic compound featuring a cyclohexane ring substituted at the 1-position with both an amino (-NH₂) group and a tert-butyl ester (-COO-t-Bu). This structure combines the steric bulk of the tert-butyl group with the conformational flexibility of the cyclohexane ring. TBCA and its analogs are frequently employed as intermediates in pharmaceutical synthesis, particularly in the development of peptidomimetics and enzyme inhibitors .

Properties

IUPAC Name |

tert-butyl 1-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(12)7-5-4-6-8-11/h4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQSREKJPFNXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401244596 | |

| Record name | 1,1-Dimethylethyl 1-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4507-58-8 | |

| Record name | 1,1-Dimethylethyl 1-aminocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4507-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 1-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from trans-4-Aminocyclohexanecarboxylic Acid

A widely adopted method involves the direct protection of trans-4-aminocyclohexanecarboxylic acid using di-tert-butyl dicarbonate (Boc anhydride). The reaction proceeds in dimethylformamide (DMF) with triethylamine as a base, achieving full conversion after 18 hours at room temperature. The tert-butyl group selectively protects the amino moiety, yielding the target compound with high regioselectivity.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Starting Material | trans-4-Aminocyclohexanecarboxylic acid |

| Reagent | Boc₂O (1.2 equiv) |

| Base | Triethylamine (2.0 equiv) |

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 18 hours |

Post-reaction workup includes extraction with methylene chloride and drying over anhydrous sodium sulfate. Industrial adaptations employ continuous flow reactors to enhance mixing efficiency and reduce side reactions.

Alternative Route via trans-2-Aminocyclohexanecarboxylic Acid

A stereochemically distinct approach starts with trans-2-aminocyclohexanecarboxylic acid. Protection with tert-butyl chloroformate in dichloromethane at 0–25°C yields the Boc-protected derivative. The hydrochloride salt is subsequently formed by treating the product with hydrochloric acid, improving solubility for downstream applications.

Optimized Conditions:

- Solvent: Dichloromethane

- Base: Triethylamine (1.5 equiv)

- Temperature Gradient: 0°C → 25°C

- Yield: >85% after recrystallization

Stereoselective Synthesis Using Chiral Auxiliaries

Enantiomeric Control via tert-Butanesulfinamide

For applications requiring specific stereochemistry, chiral auxiliaries like (R)-tert-butanesulfinamide enable enantioselective synthesis. Cyclohexanone derivatives are condensed with the auxiliary, followed by stereospecific reduction using sodium borohydride (NaBH₄). This method achieves >95% enantiomeric excess (ee) for the (1S,2R)-configured product.

Critical Steps:

- Condensation: Cyclohexanone + (R)-tert-butanesulfinamide → Imine intermediate.

- Reduction: NaBH₄ in methanol → Diastereomerically pure amine.

- Boc Protection: tert-Butyl chloroformate in dichloromethane.

Performance Metrics:

| Metric | Value |

|---|---|

| Enantiomeric Excess | >95% ee |

| Overall Yield | 78% |

| Purity | >99% (HPLC) |

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes throughput and purity. Continuous flow reactors minimize thermal gradients and enhance mass transfer, achieving near-quantitative conversion in reduced time. Key advantages include:

- Temperature Control: Precise maintenance at 25°C ± 2°C.

- Reagent Efficiency: 10–15% reduction in Boc anhydride usage.

- Throughput: 5 kg/day capacity in pilot-scale systems.

Crystallization and Purification

Final purification via ethanol/water recrystallization removes residual triethylamine and unreacted starting materials. The hydrochloride salt form is preferred for storage due to its low hygroscopicity.

Comparative Analysis of Synthetic Routes

Key Findings:

- Stereochemical Flexibility: Chiral auxiliary methods dominate pharmaceutical applications, while racemic routes suffice for bulk chemical production.

- Cost Efficiency: Continuous flow systems reduce production costs by 20–30% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 1-aminocyclohexane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products:

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexylamine derivatives.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

TBAC serves as a crucial building block in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, making it valuable for creating more complex molecules. The compound can undergo oxidation, reduction, and substitution reactions, which are essential for developing new synthetic methodologies.

Reaction Mechanisms

Research utilizing TBAC has contributed to a better understanding of reaction mechanisms in organic chemistry. By studying its behavior in different chemical environments, scientists can derive insights into the kinetics and thermodynamics of reactions involving similar compounds.

Biological Applications

Drug Development

In medicinal chemistry, TBAC is employed in the synthesis of pharmaceutical compounds. Its ability to interact with biological systems makes it a candidate for developing new drugs and therapeutic agents. Studies have shown that modifications of TBAC can lead to compounds with enhanced biological activity .

Biological Research

TBAC is used to investigate the effects of chemical modifications on biological systems. This includes studying its interactions with various biomolecules and understanding how these interactions can influence cellular processes.

Industrial Applications

Chemical Production

Industrially, TBAC is utilized in the production of various chemicals and materials. Its role in developing new industrial processes is significant, particularly in optimizing reaction conditions for large-scale syntheses.

Material Science

In material science, TBAC's properties are leveraged to develop new materials with specific functionalities. This includes applications in polymer chemistry where it acts as a precursor for creating novel polymeric materials.

Case Study 1: Drug Interaction Studies

A study published in a peer-reviewed journal explored the use of TBAC derivatives in drug interaction assays. The findings indicated that certain modifications led to increased binding affinity to targeted receptors, suggesting potential therapeutic benefits.

Case Study 2: Synthesis Optimization

Research conducted on the industrial synthesis of TBAC highlighted optimized reaction conditions that improved yield and purity. The study demonstrated that adjusting temperature and solvent choice significantly impacted the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of tert-butyl 1-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkane Analogs: Ring Size Effects

1-Aminocyclopentane-1-carboxylate (AC5C) and 1-aminocyclohexane-1-carboxylate (AC6C) are closely related to TBCA but lack the tert-butyl ester group. Key differences include:

- Ring Size and Enzyme Interactions : In studies with dialkylglycine decarboxylase, AC5C (cyclopentane) exhibited distinct spectral changes and reaction kinetics compared to AC6C (cyclohexane). The larger cyclohexane ring in AC6C may introduce steric constraints or altered binding affinities in enzymatic active sites .

Substituent Effects: Methyl and tert-Butyl Derivatives

Methyl-Substituted Analogs

- Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate (CAS 1247095-41-5) and tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate (CAS 1249177-83-0) feature methyl groups on the cyclohexane ring. Stereochemical Outcomes: Methyl positioning (2- vs. 3-) may influence chiral center interactions in synthesis .

tert-Butyl Ester vs. Methyl Ester

- Methyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (CAS 1144505-90-7) replaces the tert-butyl group with a methyl ester. Key differences include: Stability: The tert-butyl group in TBCA offers superior acid stability compared to methyl esters, which are more prone to hydrolysis under basic conditions . Lipophilicity: TBCA’s tert-butyl group enhances lipid solubility, favoring membrane permeability in drug design .

Functional Group Variations: Carboxylic Acid vs. Ester

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid (CAS 18672-76-9) lacks the ester group, replacing it with a carboxylic acid. This modification impacts:

Data Gaps and Future Research

- Quantitative kinetic data for TBCA in enzymatic systems are lacking in the provided evidence.

- Comparative solubility and stability studies (e.g., TBCA vs. methyl ester analogs) would further clarify structure-property relationships.

Biological Activity

Tert-butyl 1-aminocyclohexane-1-carboxylate (TBAC) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of TBAC, synthesizing findings from various studies, including its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

TBAC is characterized by its cyclohexane ring, an amino group, and a tert-butyl carboxylate moiety. Its structural features suggest that it may interact with various biological targets, such as enzymes and receptors. The presence of the amino group enhances its potential for biological interactions, making it a valuable building block in organic synthesis and drug development.

The mechanism of action of TBAC involves its interaction with specific molecular targets. It can act as an inhibitor or modulator , influencing the activity of enzymes or receptors involved in various biochemical pathways. The precise pathways depend on the specific application and target.

Potential Mechanisms Include:

- Enzyme Inhibition : TBAC may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may interact with receptors to modulate signaling pathways, which could be beneficial in treating various conditions.

Anticancer Activity

Research has indicated that compounds structurally related to TBAC exhibit significant anticancer activity. For instance, studies on similar cyclohexane derivatives have shown promising results against various cancer cell lines. In one study, derivatives demonstrated IC50 values in the nanomolar range against cervical cancer cells (HeLa) and glioma cells (U87MG) .

Gelation Properties

Recent investigations into racemic alkylamides derived from cyclohexane amino acids have highlighted their excellent gelation capabilities. This property suggests potential applications in drug delivery systems and tissue engineering .

Comparative Biological Activity Table

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of TBAC-related compounds, researchers found that certain derivatives exhibited potent inhibitory effects on cancer cell proliferation. These findings support further exploration into TBAC as a potential anticancer agent.

Case Study 2: Enzyme Interaction

Another study focused on the enzyme inhibition capabilities of TBAC analogs. The results indicated that these compounds could effectively inhibit specific enzymes involved in metabolic processes, suggesting their utility in metabolic disorders or cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.